molecular formula C12H15NO3 B6142459 2-[2-(4-methylphenyl)acetamido]propanoic acid CAS No. 1212129-21-9

2-[2-(4-methylphenyl)acetamido]propanoic acid

Cat. No.: B6142459
CAS No.: 1212129-21-9
M. Wt: 221.25 g/mol
InChI Key: UQEVEUMFUJMAOJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)acetamido]propanoic acid is a substituted propanoic acid derivative featuring a 4-methylphenylacetamide group at the α-carbon of the propanoic acid backbone. This compound belongs to a class of molecules where structural modifications—such as aromatic substituents and side-chain variations—significantly influence physicochemical properties, biological activity, and synthetic accessibility.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(14)13-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVEUMFUJMAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)acetamido]propanoic acid typically involves the reaction of 4-methylphenylacetic acid with appropriate reagents to introduce the acetamido group. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetamidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)acetamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoylformic acid.

    Reduction: Formation of 2-[2-(4-methylphenyl)ethanol]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-methylphenyl)acetamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[2-(4-Methylphenyl)acetamido]propanoic acid 4-Methylphenyl C₁₂H₁₅NO₃ 237.25 (calculated) Hydrophobic methyl group enhances lipophilicity
3-(2-(Naphthalen-2-yl)acetamido)propanoic acid Naphthalen-2-yl C₁₅H₁₅NO₃ 257.29 Extended aromatic system increases π-π interactions
2-[2-(4-Chlorophenoxy)acetamido]propanoic acid 4-Chlorophenoxy C₁₁H₁₂ClNO₄ 257.67 Electron-withdrawing Cl enhances acidity
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid 4-Methoxyphenyl C₁₂H₁₅NO₄ 237.25 Methoxy group improves solubility
EG-003 (3-Phenyl-2-{3-phenyl-2-[2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamido]propanamido}propanoic acid) Tetrahydronaphthalen-1-yloxy C₃₄H₃₅N₃O₆ 581.67 Complex structure for receptor targeting
Key Observations:
  • Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy or chlorophenoxy .
  • Acidity: Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy derivative) increase the acidity of the carboxylic acid moiety (pKa ~2-3) compared to electron-donating groups (e.g., methyl or methoxy) .
  • Synthetic Accessibility: Simpler analogs (e.g., methoxy or naphthyl derivatives) are synthesized in high yields (84–89%) via coupling reactions between arylacetic acids and amino acids, as seen in .
Analytical Data
  • NMR Signatures :
    • Methylphenyl derivative: Expected peaks at δ 2.35 (s, 3H, CH₃), δ 3.65 (q, 2H, CH₂), δ 7.25 (d, 2H, aromatic).
    • Naphthyl derivative: Distinct aromatic signals at δ 7.82–7.38 (m, 7H, naphthyl) .
    • Methoxyphenyl derivative: Methoxy peak at δ 3.80 (s, 3H) .

Biological Activity

2-[2-(4-methylphenyl)acetamido]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 183.22 g/mol
  • CAS Number : 6951182

The compound features an acetamido group attached to a propanoic acid backbone, with a para-methylphenyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors:

  • Cyclooxygenase Inhibition : Studies have shown that derivatives of propanoic acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to anti-inflammatory effects, making it a candidate for pain relief therapies .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Therapeutic Applications

Given its biological activity, this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Agents : The compound's ability to inhibit COX enzymes suggests its use as an anti-inflammatory drug. It may be beneficial in treating conditions such as arthritis or other inflammatory disorders.
  • Antimicrobial Treatments : Its antimicrobial properties could be harnessed for developing new antibiotics or treatments for infections resistant to current therapies.

Case Study 1: COX Inhibition

A study synthesized various derivatives of 2-(4-substituted methylphenyl)propionic acid and evaluated their inhibitory activity against COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant inhibition, suggesting that modifications in the structure could enhance pharmacological efficacy .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Base Compound45%60%
Methyl Derivative50%70%
Ethyl Derivative55%75%

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various propanoic acid derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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